REACTION_SMILES
|
[CH3:11][C:12]([CH3:13])([O-:14])[CH3:15].[K+:16].[N+:17]([c:18]1[cH:19][cH:20][c:21]([C:22]([O:23][NH2:24])=[O:25])[cH:26][cH:27]1)([O-:28])=[O:29].[Na+:34].[O-:30][C:31]([OH:32])=[O:33].[O:35]=[CH:36][N:37]([CH3:38])[CH3:39].[nH:1]1[c:2]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[n:3][cH:4][cH:5]1>>[n:1]1([NH2:17])[c:2]([C:6](=[O:7])[O:8][CH2:9][CH3:10])[n:3][cH:4][cH:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NOC(=O)c1ccc([N+](=O)[O-])cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1ncc[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)c1nccn1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |